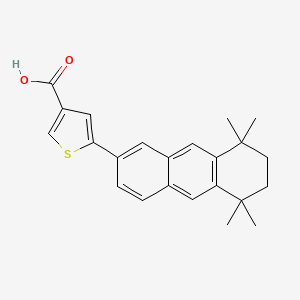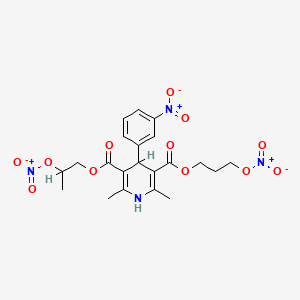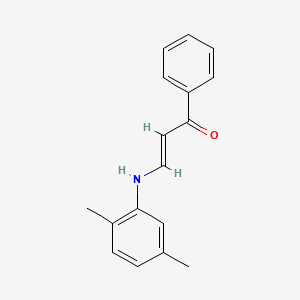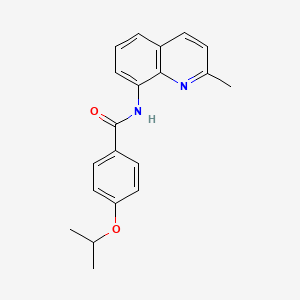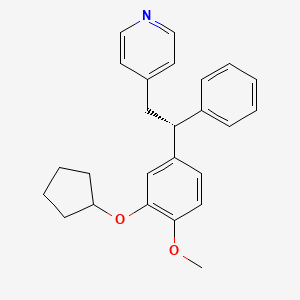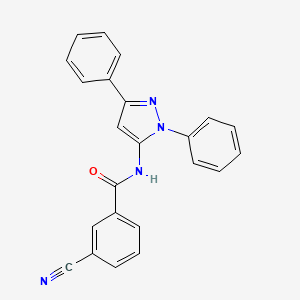
セフェピム
概要
説明
Cefepime is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It was developed in 1994 and is commonly used to treat severe infections such as pneumonia, urinary tract infections, and skin infections .
科学的研究の応用
Cefepime has a wide range of scientific research applications, including:
作用機序
Target of Action
Cefepime, a fourth-generation cephalosporin antibiotic, primarily targets the penicillin-binding proteins (PBPs) in bacteria . These PBPs are enzymes involved in the final stages of peptidoglycan layer synthesis, a crucial component of bacterial cell walls .
Mode of Action
Cefepime disrupts bacterial cell walls by binding to and inhibiting the PBPs . This inhibition prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . The activity of cefepime against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .
Biochemical Pathways
Cefepime exerts bactericidal activity by interfering with bacterial cell wall synthesis and inhibiting the cross-linking of the peptidoglycan . The cephalosporins are also thought to play a role in the activation of bacterial cell autolysins, which may contribute to bacterial cell lysis .
Pharmacokinetics
Cefepime has a total body clearance of 120 mL/min in healthy volunteers, and in pediatric patients, the average total body clearance is 3.3 mL/min/kg . In geriatric patients (65 years of age and older) and patients with abnormal renal function, cefepime total body clearance decreases proportionally with creatinine clearance . About 85% of the dose is excreted unchanged in the urine, with an elimination half-life of 2–2.3 hours . The pharmacokinetics of cefepime is altered under certain pathophysiological conditions, resulting in high inter-individual variability in cefepime volume of distribution and clearance .
Result of Action
The result of cefepime’s action is the death of the bacterial cells. By inhibiting the synthesis of the bacterial cell wall, cefepime causes the bacteria to lyse, or break apart . This is due to the ongoing activity of cell wall autolytic enzymes while cell wall assembly is arrested .
Action Environment
The action of cefepime can be influenced by various environmental factors. For instance, the presence of renal impairment in patients can affect the clearance of cefepime, potentially leading to neurotoxicity . Furthermore, the pharmacokinetics of cefepime can be altered under certain pathophysiological conditions, resulting in high inter-individual variability in cefepime volume of distribution and clearance . This poses challenges for population dosing approaches and may necessitate therapeutic drug monitoring in certain patients .
生化学分析
Biochemical Properties
Cefepime is active against both Gram-positive and Gram-negative bacteria . Its activity against Enterobacteriaceae, Pseudomonas aeruginosa, and Staphylococcus aureus is due to its high stability toward beta-lactamases .
Cellular Effects
Cefepime’s bactericidal action disrupts bacterial cell walls, leading to cell death . It is generally well-tolerated, but patients treated with this antibiotic, especially those with renal impairment, may develop neurotoxicity .
Molecular Mechanism
Cefepime exerts its effects at the molecular level by binding and inhibiting PBPs . These enzymes are involved in the final stages of peptidoglycan layer synthesis, a crucial component of bacterial cell walls. By inhibiting these enzymes, cefepime disrupts the cell wall structure, leading to bacterial cell death .
Temporal Effects in Laboratory Settings
Cefepime-induced neurotoxicity has been reported, with symptoms developing a median of 4 days after the start of treatment . Symptoms were ameliorated in 97.5% of patients by dose reduction or discontinuation of cefepime, with a median time to improvement of 3 days .
Metabolic Pathways
Less than 1% of cefepime is metabolized in the liver . Cefepime is metabolized to N-methylpyrrolidine (NMP), which then undergoes rapid oxidation to form NMP-N-oxide, a more stable compound .
Transport and Distribution
Cefepime is widely distributed in biological fluids and tissues . It is hydrophilic with a partition coefficient (log P) and distribution coefficient (log D) <− 2.5 . The apparent volume of distribution (Vd) in adults with normal renal function is 0.2 L/kg .
Subcellular Localization
While specific information on the subcellular localization of cefepime was not found, it’s known that cefepime can cross the inflamed blood-brain barrier . This ability, along with its inhibition of γ-aminobutyric acid (GABA), could lead to the neurotoxic effects observed in some patients treated with cefepime .
準備方法
Synthetic Routes and Reaction Conditions: Cefepime is synthesized through a multi-step process involving the reaction of 7-aminocephalosporanic acid with various reagents. The key steps include:
Acylation: The 7-amino group of 7-aminocephalosporanic acid is acylated with a suitable acylating agent.
Cyclization: The acylated intermediate undergoes cyclization to form the cephalosporin core structure.
Side Chain Modification: The side chain is modified to introduce the 2-aminothiazol-4-yl group and the methoxyimino group, which are crucial for the antibiotic activity of cefepime
Industrial Production Methods: Industrial production of cefepime involves large-scale fermentation processes to produce the starting material, followed by chemical synthesis steps under controlled conditions. The final product is purified through crystallization and filtration techniques to ensure high purity and potency .
化学反応の分析
Types of Reactions: Cefepime undergoes various chemical reactions, including:
Oxidation: Cefepime can be oxidized to form N-methylpyrrolidine-N-oxide, a more stable compound.
Hydrolysis: The beta-lactam ring of cefepime can be hydrolyzed by beta-lactamases, leading to the formation of inactive products.
Common Reagents and Conditions:
Oxidizing Agents: Flavin-containing mixed-function oxygenase mediates the oxidation of N-methylpyrrolidine to N-methylpyrrolidine-N-oxide.
Hydrolyzing Agents: Beta-lactamases are enzymes that hydrolyze the beta-lactam ring under physiological conditions.
Major Products Formed:
N-methylpyrrolidine-N-oxide: Formed through oxidation.
Hydrolyzed Products: Formed through the action of beta-lactamases.
類似化合物との比較
Piperacillin/Tazobactam: A combination antibiotic used for similar indications but with different clinical outcomes in certain patient populations.
Uniqueness of Cefepime: Cefepime is unique due to its high stability against beta-lactamases and its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. It is particularly effective against Enterobacteriaceae and Pseudomonas aeruginosa, making it a valuable option for treating severe infections .
特性
| Cefepime is a bactericidal cephalosporin with a mode of action similar to other beta-lactam antibiotics. Cefepime disrupts bacterial cell walls by binding and inhibiting transpeptidases known as penicillin-binding proteins (PBPs), which are enzymes involved in the final stages of peptidoglycan layer synthesis. This results in the lysis and death of susceptible microorganisms. Cefepime has a broad spectrum of _in vitro_ activity that includes both Gram-positive and Gram-negative bacteria. Cefepime has affinity for PBP-3 and PBP-1 in _Escherichia coli_ and _Pseudomonas aeruginosa_, as well as PBP-2 in _E. coli_ and _Enterobacter cloacae_. | |
CAS番号 |
88040-23-7 |
分子式 |
C19H25N6O5S2+ |
分子量 |
481.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H24N6O5S2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29)/p+1/b23-12-/t13-,17-/m1/s1 |
InChIキー |
HVFLCNVBZFFHBT-ZKDACBOMSA-O |
SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-] |
異性体SMILES |
C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O |
正規SMILES |
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O |
外観 |
Solid powder |
melting_point |
150ºC |
| 88040-23-7 | |
物理的記述 |
Solid |
ピクトグラム |
Irritant; Health Hazard |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
1.73e-02 g/L |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Axépim BMY 28142 BMY-28142 BMY28142 cefepim cefepime cefepime hydrochloride Maxipime Quadrocef |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-bromo-3-[3-(4-bromophenyl)-2-[3-(diethylamino)propanoyl]-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B1668744.png)
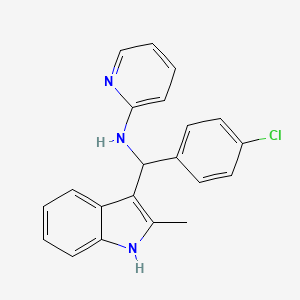
![(2~{R},3~{S})-3-[[9-propan-2-yl-6-(pyridin-3-ylmethylamino)purin-2-yl]amino]pentan-2-ol](/img/structure/B1668746.png)

![4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B1668749.png)
![4-(6-Hydroxy-7-tricyclo[3.3.1.13,7]dec-1-yl-2-naphthalenyl)benzoic acid](/img/structure/B1668750.png)
